(+-)-Dimethindene

Catalog No.
S526182
CAS No.
5636-83-9
M.F
C20H24N2
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+-)-Dimethindene

CAS Number

5636-83-9

Product Name

(+-)-Dimethindene

IUPAC Name

N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3

InChI Key

MVMQESMQSYOVGV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Dimethindene, Dimethindene Maleate, Dimethpyrindene, Dimetindene, Fenistil, Forhistal, Maleate, Dimethindene

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C

The exact mass of the compound Dimetindene is 292.1939 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes. It belongs to the ontological category of indene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

(+-)-Dimethindene is the racemic, free base form of a first-generation H1 histamine receptor antagonist belonging to the indenopyridine class. It functions as a potent, selective H1 antagonist and also exhibits anticholinergic properties. As a chiral compound, its biological activity is stereospecific, with the antihistaminic effects primarily attributed to one enantiomer. While commonly formulated as its maleate salt for enhanced water solubility in clinical preparations, the free base (CAS 5636-83-9) offers distinct physicochemical properties critical for specific research, formulation, and synthesis applications where the salt form is less suitable.

Procuring the correct form of Dimethindene is critical as the free base, maleate salt, and individual enantiomers are not functionally interchangeable. The free base, (+-)-Dimethindene (CAS 5636-83-9), is soluble in DMSO but not in water, making it suitable for organic synthesis or formulation in lipophilic media where the water-soluble maleate salt would be inappropriate. Furthermore, as a racemate, its H1 receptor antagonist activity is a composite of a highly active (R)-(-)-enantiomer and a significantly less active (S)-(+)-enantiomer. Therefore, substituting with the pure (R)-(-)-enantiomer would provide higher potency, while using the racemate is a cost-effective choice for applications not requiring maximum stereospecific activity or for use as a racemic baseline in chiral studies.

Solubility Profile: Superior Performance of Free Base in Non-Aqueous Media vs. Maleate Salt

(+-)-Dimethindene free base is documented as being soluble in DMSO but not in water. In contrast, its common procurement alternative, Dimethindene Maleate, is described as slightly soluble or sparingly soluble in water and soluble in methanol. This difference is critical for experimental design.

Evidence DimensionSolubility
Target Compound DataSoluble in DMSO, not in water
Comparator Or BaselineDimethindene Maleate: Slightly soluble in water, soluble in methanol
Quantified DifferenceQualitatively opposite solubility in aqueous vs. non-aqueous polar aprotic solvents.
ConditionsStandard laboratory solvents.

For synthesis or formulation in aprotic or lipophilic systems, the free base is required, as the maleate salt's poor solubility in such media would impede reactivity and homogeneity.

Stereospecific Potency: H1 Receptor Activity Resides in a Single Enantiomer

The antihistaminic activity of dimethindene is highly stereospecific. The (R)-(-)-enantiomer is the active eutomer for histamine H1 receptor binding, while the (+) isomer is approximately 30 times less potent. Studies on guinea-pig ileum showed the (+) isomer exhibited 'classical' competitive antagonism with a pA2 of 7.7, whereas the (-) isomer (and the racemate) showed potent, non-competitive antagonism with a pA2 of 9.3 for the racemate. This indicates the racemate's activity is diluted by the presence of the less active enantiomer.

Evidence DimensionH1 Receptor Antagonist Potency (pA2)
Target Compound DatapA2 = 9.3 (racemate)
Comparator Or Baseline(+)-enantiomer: pA2 = 7.7
Quantified DifferenceThe (+) isomer is ~30-fold less potent than the (-) isomer; the racemate's potency is dominated by the (-) isomer.
ConditionsFunctional assay on histamine-stimulated guinea-pig ileum.

Procuring the racemate is a cost-effective option for baseline studies, whereas applications requiring maximum H1 antagonist potency and stereochemical purity necessitate the specific (R)-(-)-enantiomer.

Receptor Selectivity Profile: High H1 Affinity vs. Muscarinic and Serotonin Receptors

In radioligand binding studies using guinea-pig cerebral cortex membranes, dimethindene demonstrated high affinity for histamine H1 receptors (Ki = 1.5 nM). Its affinity for M1 muscarinic receptors was significantly lower (Ki = 64 nM), and it had very low affinity for 5-HT2A serotonin receptors (Ki = 2,400 nM). This represents a 42-fold selectivity for H1 over M1 receptors and a 1600-fold selectivity over 5-HT2A receptors.

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataH1 Receptor: Ki = 1.5 nM
Comparator Or BaselineM1 Muscarinic Receptor: Ki = 64 nM; 5-HT2A Receptor: Ki = 2,400 nM
Quantified Difference42.7x more selective for H1 vs. M1; 1600x more selective for H1 vs. 5-HT2A.
ConditionsRadioligand binding assay, guinea-pig cerebral cortex membranes.

This selectivity profile makes (+-)-Dimethindene a useful tool compound for specifically interrogating H1 receptor pathways with minimal off-target effects on M1 muscarinic or 5-HT2A systems.

Organic Synthesis and Precursor Use in Non-Aqueous Conditions

The free base form is the appropriate choice for synthetic routes requiring the nucleophilic character of the dimethylamino group or solubility in organic solvents like toluene, THF, or DMSO, where the maleate salt is unsuitable.

Formulation Development in Lipophilic or Aprotic Vehicles

For developing formulations in non-aqueous or low-polarity vehicles, such as ointments or organic-based solutions, the solubility profile of (+-)-Dimethindene free base is necessary for achieving homogeneity and bioavailability.

Baseline Control in Stereospecificity and Chiral Separation Studies

As a racemate, this compound serves as an essential baseline or starting material for studies investigating the stereospecific activity of H1 antagonists or for developing and validating chiral separation methods.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

292.193948774 Da

Monoisotopic Mass

292.193948774 Da

Heavy Atom Count

22

Appearance

Solid powder

Melting Point

158

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

661FH77Z3P

Related CAS

3614-69-5 (maleate)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated as symptomatic treatment of allergic reactions: urticaria, allergies of the upper respiratory tract such as hey fever and perennial rhinitis, food and drug allergies; pruritus of various origins, except pruritus due to cholestasis; insect bites. Dimethindene is also indicated for pruritus in eruptive skin diseases such as chicken-pox. Dimethindene can also be used as an adjuvant in eczema and other pruriginous dermatoses of allergic origin.

Pharmacology

Dimethindene occurs as a racemic mixture. The (S)-(+)-dimethindene is a potent M2-selective muscarinic receptor antagonist (with lower affinity for M1, M3, and M4 muscarinic receptors). The (R)-(-)-enantiomer is the eutomer (responsible for bioactivity) for histamine H1 receptor binding.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

D - Dermatologicals
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AA - Antihistamines for topical use
D04AA13 - Dimetindene
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AB - Substituted alkylamines
R06AB03 - Dimetindene

Mechanism of Action

Dimethindene is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM2 [HSA:1129] [KO:K04130]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

5636-83-9
3614-69-5

Wikipedia

Dimetindene

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
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7: Kyrein HJ, Horak F, Nirnberger G, Rehn D. Efficacy of intranasally applied dimethindene maleate solution as spray in adult volunteers with symptoms of seasonal allergic rhinitis in the Vienna challenge chamber. Arzneimittelforschung. 1996 Aug;46(8):794-9. PubMed PMID: 9125281.
8: Blazsò G, Hilbert M, Gábor M. Double protective effect of topically applied dimethindene maleate against ultraviolet light. Pharmazie. 1996 Jul;51(7):516-7. PubMed PMID: 8774844.
9: Radler S, Blaschke G. Transdermal absorption of dimethindene in man. Arch Pharm (Weinheim). 1995 Feb;328(2):127-9. PubMed PMID: 7726737.
10: Schaffler K, Wauschkuhn CH, Martinelli M, Rehn D, Brunnauer H. Influences of dimethindene maleate in a new formulation on oculo and psychomotor performance using the oculodynamic test (ODT) in volunteers. Agents Actions. 1994 Jun;41 Spec No:C136-7. PubMed PMID: 7976801.
11: Horak F, Jäger S, Berger U, Toth J, Nirnberger G, Kyrein HJ, Rehn D, Vix JM. Controlled exposure to mite allergen for a dose-finding of dimethindene maleate (DMM). Agents Actions. 1994 Jun;41 Spec No:C124-6. PubMed PMID: 7976797.
12: Heuermann M, Blaschke G. Simultaneous enantioselective determination and quantification of dimethindene and its metabolite N-demethyl-dimethindene in human urine using cyclodextrins as chiral additives in capillary electrophoresis. J Pharm Biomed Anal. 1994 Jun;12(6):753-60. PubMed PMID: 7918777.
13: Valsecchi R, di Landro A, Pansera B, Cainelli T. Contact dermatitis from a gel containing dimethindene maleate. Contact Dermatitis. 1994 Apr;30(4):248-9. PubMed PMID: 8033560.
14: Rehn D, Geissler H, Schuster O, Lukas H, Hennings G. Effect time-course of the inhibition of histamine induced skin reactions by orally applied dimethindene maleate. Agents Actions. 1991 May;33(1-2):221-4. PubMed PMID: 1680275.
15: Towart R, Sautel M, Moret E, Costa E, Theraulaz M, Weitsch AF. Investigation of the antihistaminic action of dimethindene maleate (Fenistil) and its optical isomers. Agents Actions Suppl. 1991;33:403-8. PubMed PMID: 1675835.
16: Mészáros J, Markó R, Kelemen K, Kecskeméti V. Blockage of the fast sodium current by dimethindene in frog auricular fibres. Naunyn Schmiedebergs Arch Pharmacol. 1987 Mar;335(3):321-5. PubMed PMID: 2438562.
17: Lücker PW, Venitz J, Hennings G, Rehn D, Albrecht H, Alcorn G. [The anti-inflammatory effect of a combination of dimethindene maleate and betamethasone in topical formulations]. Arzneimittelforschung. 1985;35(2):539-42. German. PubMed PMID: 4039577.
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